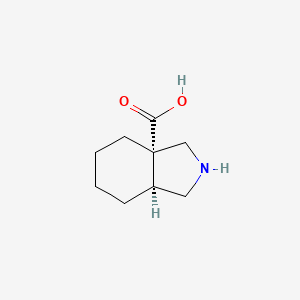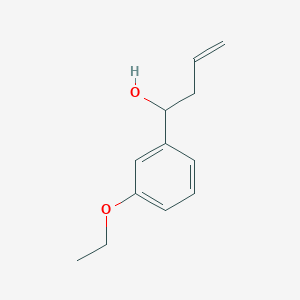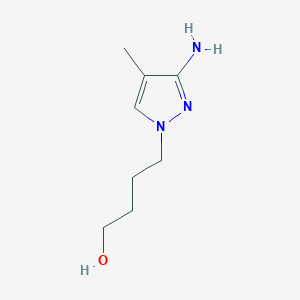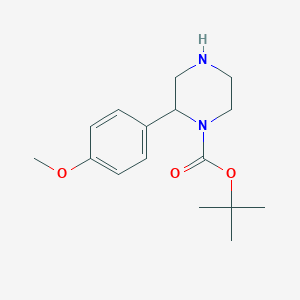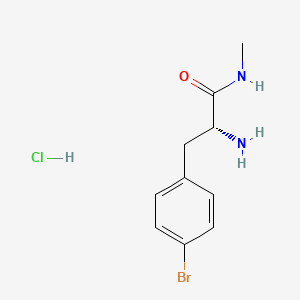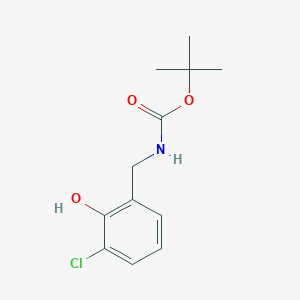![molecular formula C15H19NO2 B15314416 N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.3169 g/mol . This compound features a prop-2-enamide group attached to a 4-phenyloxan-4-ylmethyl moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the Mannich reaction, where a Schiff base is formed in situ followed by the addition of secondary amines . The reaction typically operates at elevated temperatures around 80°C to facilitate the formation of the Schiff base and subsequent addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include vacuum distillation for the isolation of the monomer from the aqueous reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(dialkylamino)methyl]acrylamides
- N-[(dialkylamino)methyl]methacrylamides
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-phenyloxan-4-ylmethyl moiety differentiates it from other similar compounds, providing unique reactivity and interaction profiles .
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,16,17) |
Clé InChI |
ZGXHGIIGQQSLRL-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)


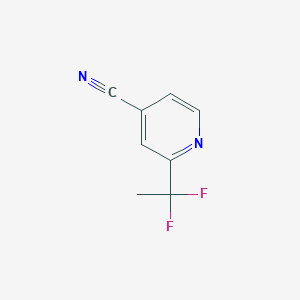

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)

